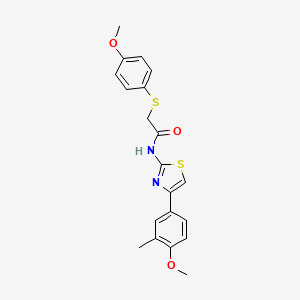

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

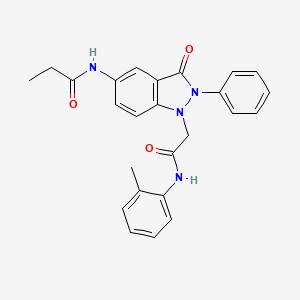

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a chemical compound with the molecular formula C15H13ClFNO2 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide are not available in the search results, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a powder at room temperature . It has a molecular weight of 231.65 .Wissenschaftliche Forschungsanwendungen

Regioselective Deprotonation and Cyclization

Research has explored the regioselectivities in the deprotonation of related benzamide derivatives, leading to the generation of specific lithio derivatives. These derivatives have been shown to undergo cyclization to form compounds with potential anticandidal activity, highlighting the chemical versatility and reactivity of such compounds in synthetic organic chemistry (Rebstock et al., 2004).

Crystalline Forms and Characterization

Studies have identified and characterized different polymorphic forms of closely related benzamides, which have implications for their physical properties and stability. This research contributes to understanding how subtle changes in molecular structure can affect the material properties of such compounds (Yanagi et al., 2000).

Metalloligand Design for Magnetic Materials

Benzamide derivatives have been utilized as ligands in the synthesis of metalloligands, which are key components in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). These advances demonstrate the potential of benzamide derivatives in the development of new magnetic materials with specific properties (Costes et al., 2010).

Antimicrobial and Antipathogenic Activities

The modification of benzamide derivatives to include thiourea groups has been explored for their antimicrobial and antipathogenic activities. These studies have led to the synthesis of compounds with significant bioactivity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Limban et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like protoporphyrinogen oxidase .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the enzyme activity of protoporphyrinogen oxidase .

Biochemical Pathways

Similar compounds have been found to affect pathways involving enzymes like protoporphyrinogen oxidase .

Result of Action

Compounds with similar structures have been found to exhibit anti-inflammatory activity .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c16-14-4-2-1-3-13(14)15(19)18-9-10-20-12-7-5-11(17)6-8-12/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTNUPOSCXSMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)

![6-Tert-butyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2632860.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)